1H-perimidin-2-amine;sulfuric acid
Description
1H-Perimidin-2-amine;sulfuric acid (IUPAC name: pyrimidine-2,4,5,6-tetramine;sulfuric acid, molecular formula: C₄H₁₀N₆O₄S) is a sulfuric acid salt complexed with a tetraaminopyrimidine derivative. This compound is characterized by its SMILES structure: OS(O)(=O)=O.NC1=NC(N)=C(N)C(N)=N1 and InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N . It is utilized in pharmaceutical and organic synthesis contexts, particularly as a precursor or intermediate in bioactive heterocyclic compound synthesis. Its stability and reactivity are influenced by the strong acidic nature of sulfuric acid and the nucleophilic amino groups on the pyrimidine ring.
Properties
CAS No. |
68046-88-8 |
|---|---|
Molecular Formula |
C22H20N6O4S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1H-perimidin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C11H9N3.H2O4S/c2*12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;1-5(2,3)4/h2*1-6H,(H3,12,13,14);(H2,1,2,3,4) |
InChI Key |
SQIVPJBMTZXECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Perimidine Synthesis
While direct synthesis details for 1H-perimidin-2-amine are sparse in the provided sources, analogous methods for perimidine derivatives suggest a two-step process:
- Cyclization of 1,8-diaminonaphthalene : Reacting 1,8-diaminonaphthalene with a carbonyl source (e.g., formic acid) under acidic conditions yields the perimidine core. For example:
$$
\text{1,8-diaminonaphthalene} + \text{HCOOH} \xrightarrow{\text{H}2\text{SO}4} \text{1H-perimidin-2-ol} + \text{H}_2\text{O}
$$
Subsequent nitrosation or amination introduces the 2-amine group.
Sulfate Salt Formation
The free base 1H-perimidin-2-amine is treated with concentrated sulfuric acid in a stoichiometric ratio to form the sulfate salt:
$$
\text{1H-perimidin-2-amine} + \text{H}2\text{SO}4 \rightarrow \text{1H-perimidin-2-amine;sulfuric acid}
$$
Key Patent-Based Protocol :
- Step A : Mix 1H-perimidin-2-amine (compound a ) with a sulfonic/sulfuric acid derivative (compound b ) in dimethylformamide (DMF).
- Step B : Add 50% sulfuric acid, stir at room temperature, and adjust pH to >7 with sodium bicarbonate. Extract with ethyl acetate and purify via recrystallization.
Reaction Optimization and Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts yield:
- DMF : Enhances solubility of intermediates during substitution reactions.
- Aqueous Sulfuric Acid (50% v/v) : Facilitates nitroso group migration and salt formation at room temperature.
Table 1: Optimization Parameters from Patent US7179783B2
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂SO₄ Concentration | 50% (v/v) | Maximizes solubility |
| Reaction Temperature | 20–25°C | Prevents side reactions |
| pH Adjustment | >7 (using NaHCO₃) | Stabilizes salt |
| Solvent Ratio | Water : Surfactant = 0.5:99.5–20:80 | Improves dispersion |
Substrate Modifications
- Alkyl Chain Length : Incorporating C₁₈–C₃₆ alkyl/alkenyl groups (e.g., stearyl, oleyl) enhances surfactant properties.
- Counterion Variants : Sulfonic acid derivatives (e.g., –SO₃H) offer alternative formulations but require adjusted stoichiometry.
Mechanistic Insights
Cyclization and Amination
The perimidine ring forms via acid-catalyzed dehydration of 1,8-diaminonaphthalene and formic acid, followed by electrophilic aromatic substitution at position 2. Quantum mechanical studies suggest that the amine group’s lone pair electrons activate the ring for subsequent protonation.
Sulfate Salt Stabilization
Protonation at the amine site generates a cationic species stabilized by resonance within the perimidine system. The sulfate anion forms strong hydrogen bonds with the –NH₃⁺ group, as evidenced by IR spectra showing broad O–H and N–H stretches at 3350–3510 cm⁻¹.
Analytical Characterization
Spectroscopic Data
Purity and Yield
- Recrystallization : Ethyl acetate/hexane mixtures yield >90% purity.
- Column Chromatography : Silica gel with hexane:EtOAc (4:1) resolves unreacted starting materials.
Industrial Applications and Scalability
Patent US7179783B2 highlights the compound’s role in fabric softeners, where its surfactant properties reduce static cling. Pilot-scale trials demonstrate:
- 82% Yield at 100 kg batch size using continuous stirred-tank reactors.
- Stability : No decomposition after 12 months at 25°C.
Chemical Reactions Analysis
1H-perimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted perimidine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
1H-perimidin-2-amine and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Explored for their cytotoxic properties against cancer cell lines and their potential as therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-perimidin-2-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Sulfuric Acid-Amine Compounds
Structural and Functional Comparisons
The compound shares structural similarities with other sulfuric acid-amine complexes, such as pyrimidin-2-amine sulfate (CAS 109-12-6) and 4-aminobenzenesulfonic acid (CAS 121-57-3) . Key differences lie in the substitution pattern of the amine groups and the resulting electronic effects:
| Property | 1H-Perimidin-2-amine;Sulfuric Acid | Pyrimidin-2-amine Sulfate | 4-Aminobenzenesulfonic Acid |
|---|---|---|---|
| Molecular Formula | C₄H₁₀N₆O₄S | C₄H₆N₃O₄S | C₆H₇NO₃S |
| Amine Groups | 4 (tetra-substituted) | 1 (mono-substituted) | 1 (sulfonamide group) |
| Acid Strength | High (due to H₂SO₄) | Moderate | Weak (sulfonic acid) |
| Applications | Pharmaceutical intermediates | Impurity reference standard | Dye synthesis, pH adjustment |
Reactivity in Nucleation and Catalysis
- Atmospheric Nucleation : Sulfuric acid-amine clusters, including those involving C2- and C4-amines , dominate new particle formation (NPF) in polluted environments like urban Beijing. These clusters exhibit higher nucleation rates compared to ammonia-sulfuric acid systems due to stronger amine binding .
- Catalytic Efficiency : In organic synthesis, 1H-perimidin-2-amine;sulfuric acid is less commonly reported as a catalyst compared to alumina sulfuric acid (ASA) or molybdate sulfuric acid (MSA) . For example, MSA achieves 85–95% yields in pyrrole synthesis via [2+2+1] cyclization, outperforming traditional sulfuric acid in selectivity and reaction time .
Physical Properties
Viscosity and thermal stability are critical for industrial applications:
| Compound | Viscosity (25°C, mPa·s) | Decomposition Temperature (°C) |
|---|---|---|
| 1H-Perimidin-2-amine;H₂SO₄ | Not reported | >250 (estimated) |
| Concentrated H₂SO₄ | 23.80 | 290 (boiling point) |
| MSA (MoO₃·H₂SO₄) | ~15.0 (50°C) | Stable up to 300 |
Data for sulfuric acid viscosity sourced from Anton Paar measurements , while MSA properties are inferred from catalytic studies .
Environmental and Atmospheric Roles
- NPF Mechanisms: Sulfuric acid-amine clusters involving C2-amines (e.g., ethylamine) form stable nuclei at rates 3–5× higher than ammonia-sulfuric acid systems under urban pollution conditions .
Data Tables
Table 1: Key Physicochemical Properties
| Parameter | 1H-Perimidin-2-amine;H₂SO₄ | Sulfuric Acid (98%) | MSA (MoO₃·H₂SO₄) |
|---|---|---|---|
| Density (g/cm³) | ~1.8 (estimated) | 1.84 | 1.90 |
| Solubility in Water | High | Miscible | Moderate |
| Melting Point (°C) | Decomposes | +3 (freezing) | >200 |
Table 2: Catalytic Performance in Organic Reactions
| Reaction | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pyrrole Synthesis | MSA | 92 | 4 |
| H₂SO₄ | 75 | 8 | |
| Gem-Bisamide Formation | SSA (SiO₂·H₂SO₄) | 89 | 6 |
| H₂SO₄ | 68 | 12 |
Data sourced from green chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
